2,3-Dimethoxytoluene

Overview

Description

2,3-Dimethoxytoluene (CAS 4463-33-6), also known as 3-methylveratrole, is an aromatic ether with the molecular formula C₉H₁₂O₂. It is widely utilized in organic synthesis as a precursor for natural products, such as tetrahydrooxazaphenalenelactones and HIV-1 integrase inhibitors . Its structure features two methoxy groups at the 2- and 3-positions of a toluene backbone. This compound is commercially available at 95% purity and is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its stable chromatographic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxytoluene can be synthesized through various methods. One common method involves the methylation of 3-methylcatechol using dimethyl sulfate in the presence of a base . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxytoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, or nitrating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Pharmaceutical Applications

2,3-Dimethoxytoluene is extensively utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably:

-

Synthesis of β-Adrenergic Receptor Antagonists :

- This compound has been employed in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, demonstrating its importance in developing cardiovascular drugs.

- Preparation of Isochroman Derivatives :

-

Enantiospecific Synthesis :

- Researchers have utilized this compound in the enantiospecific synthesis of pseudopterosin aglycones, which are important for their anti-inflammatory properties. The synthesis involves complex strategies that leverage this compound's ability to form multiple chiral centers.

Agrochemical Applications

The compound has also found applications in agrochemicals:

- Plant Growth Regulators :

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Organic Molecules :

- It is used to create complex organic molecules with multiple chiral centers through various synthetic routes. For instance, it plays a role in the synthesis of benzylic stereogenic centers using allyl cations.

Case Study 1: Synthesis of MY336-a

In a study focused on synthesizing MY336-a, researchers demonstrated that this compound was crucial for achieving the desired pharmacological properties through strategic synthetic pathways.

Case Study 2: Plant Growth Regulation

A research article highlighted the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from this compound and its effects on tobacco plants. The study provided insights into how this compound could be utilized for agricultural advancements.

Mechanism of Action

The mechanism of action of 2,3-dimethoxytoluene involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to inhibit vegetative growth by affecting protein levels and profiles, pigments, and chlorophylls . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The positional isomerism of methoxy groups significantly influences the physicochemical and electronic properties of dimethoxytoluene derivatives. Key isomers include:

| Compound | Molecular Formula | Molecular Weight | Retention Index (GC) | Key Structural Features |

|---|---|---|---|---|

| 2,3-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 1176 | Adjacent methoxy groups (2,3-positions) |

| 3,4-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 1240 | Adjacent methoxy groups (3,4-positions) |

| 2,6-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 1259 | Para-substituted methoxy groups |

| 3,5-Dimethoxytoluene | C₉H₁₂O₂ | 152.19 | 1271 | Meta-substituted methoxy groups |

Key Observations :

- Retention Indices : this compound (1176) elutes earlier in GC compared to 3,4- (1240) and 2,6-isomers (1259), reflecting differences in polarity and interactions with stationary phases .

- Conformational Stability : Computational studies indicate that this compound exhibits unique conformational energy profiles due to steric and electronic effects of adjacent methoxy groups, influencing its reactivity in Friedel-Crafts acylations .

This compound

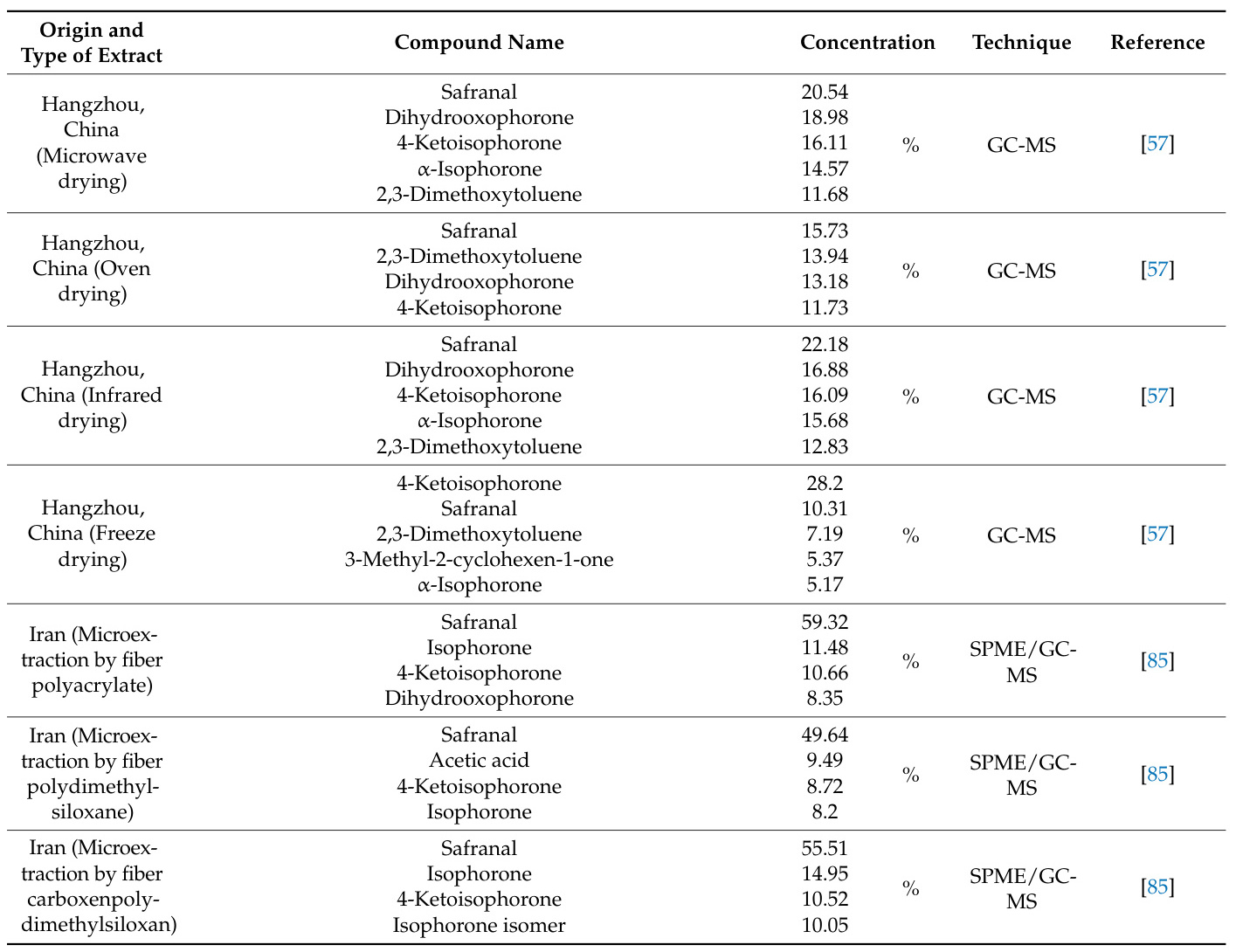

- Found in saffron (Crocus sativus) at concentrations of 7.19–12.83%, depending on drying methods (e.g., freeze-drying vs. microwave drying) .

- Detected in Physochlaine infundibularis essential oil and Douepia tortuosa methanol extracts, suggesting roles in plant defense or signaling .

3,4-Dimethoxytoluene

- A major component (≥3%) in Physochlaine infundibularis essential oil, indicating species-specific biosynthesis .

3,5-Dimethoxytoluene

- Dominates in Rosa odorata (4273 mg·g⁻¹), associated with floral aroma profiles .

- Classified under anisoles, contributing to musty/earthy aromas in cheeses and marine products .

Comparison :

- Concentration Variability : this compound shows broader variability in plant sources compared to 3,5-isomers, which are more abundant in specific species like R. odorata.

- Biological Function : Adjacent methoxy groups in 2,3- and 3,4-isomers may enhance antimicrobial activity, as seen in D. tortuosa extracts .

This compound

- Used in Friedel-Crafts acylation with ethyloxalyl chloride to synthesize α-keto esters (94% yield), a step in tetrahydrooxazaphenalenelactone synthesis .

- Key intermediate in HIV-1 integrase inhibitors via demethylation of phthalic anhydride derivatives .

3,4-Dimethoxytoluene

Comparison :

- Reactivity : this compound’s adjacent methoxy groups facilitate electrophilic substitutions, whereas 3,4-isomers require harsher conditions for similar reactions .

This compound

- Preferred internal standard in GC-MS for analyzing volatile organic compounds (VOCs) due to its predictable retention time and low interference .

2,6-Dimethoxytoluene

Comparison :

- Chromatographic Utility : this compound’s lower retention index simplifies peak identification compared to higher-index isomers like 3,5-dimethoxytoluene (1271) .

Q & A

Q. What are the established methods for synthesizing 2,3-Dimethoxytoluene, and how do reaction conditions influence yield and purity?

Basic Research Focus : Synthesis optimization and characterization.

Methodological Answer :

this compound can be synthesized via:

- Vilsmeier–Haack formylation of 3,5-dimethoxytoluene followed by Baeyer–Villiger oxidation , achieving a 46% overall yield .

- Silver trifluoroacetate-mediated iodination of 2,3,5-trimethoxytoluene, a precursor derived from o-vanillin .

Critical factors affecting yield include temperature control during oxidation (to avoid side reactions) and solvent selection (polar aprotic solvents enhance selectivity). Purity (>95%) is typically verified via GC-MS or HPLC, with residual solvents (e.g., triethylamine) monitored using chromatographic systems with dimethyl sulfoxide/sodium hydroxide diluents .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts)?

Basic Research Focus : Analytical validation.

Methodological Answer :

- GC-MS : Effective for identifying this compound in plant extracts (e.g., Douepia tortuosa), with peak area% used to estimate relative abundance .

- HPLC with internal standardization : 3,4-Dimethoxytoluene (structurally analogous) is used as an internal standard to improve quantification accuracy in mixed matrices .

- Chromatographic system validation : Ensure column compatibility (C18 for reverse-phase) and detector sensitivity (UV at 254 nm for methoxy groups) .

Q. How can conformational energy studies inform the reactivity of this compound in electrophilic substitution reactions?

Advanced Research Focus : Structure-activity relationships.

Methodological Answer :

Conformational energy maps (generated via computational methods like DFT) reveal that the methoxy groups at positions 2 and 3 create steric hindrance, directing electrophiles to the para position of the methyl group. Energy values (in kcal/mol) for rotational isomers indicate that the lowest-energy conformation favors planar alignment of methoxy groups, stabilizing transition states during reactions like nitration or halogenation . Experimental validation via X-ray crystallography or NOESY NMR can resolve ambiguities in predicted reactivity .

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. no activity) arise in studies of this compound, and how can they be resolved?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

Discrepancies may stem from:

- Matrix effects : Bioactivity in Douepia tortuosa extracts vs. synthetic samples could arise from synergies with co-extracted compounds (e.g., squalene, γ-sitosterol).

- Concentration thresholds : Antimicrobial assays (e.g., MIC determinations) require dose-response curves to establish effective concentrations.

- Strain specificity : Test multiple microbial strains and include positive controls (e.g., tetracycline).

Resolve contradictions by isolating this compound via preparative HPLC and retesting in standardized assays .

Q. What strategies optimize the regioselective oxidation of this compound to quinones or phenolic derivatives?

Advanced Research Focus : Reaction engineering.

Methodological Answer :

- Catalyst selection : Methyltrioxorhenium (MTO) with hydrogen peroxide in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) achieves selective oxidation to 1,4-benzoquinones .

- Solvent effects : Polar solvents enhance electrophilic attack on the aromatic ring, while nonpolar solvents favor side-chain oxidation.

- Temperature modulation : Lower temperatures (0–25°C) reduce over-oxidation byproducts. Monitor reaction progress via TLC or in situ IR spectroscopy .

Q. How can researchers address challenges in quantifying trace impurities (e.g., chlorinated byproducts) in this compound batches?

Advanced Research Focus : Purity assurance.

Methodological Answer :

- Headspace GC-MS : Detect volatile impurities (e.g., dichloromethane, triethylamine) with detection limits <1 ppm .

- LC-MS/MS : Identify non-volatile contaminants (e.g., polychlorinated biphenyls) using MRM (multiple reaction monitoring) modes .

- Method validation : Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates in spiked samples .

Properties

IUPAC Name |

1,2-dimethoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFNCKPYCAIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196259 | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-33-6 | |

| Record name | 2,3-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4463-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.